molecular formula C7H11NO2 B14434081 2-(Hydroxyimino)cycloheptan-1-one CAS No. 80276-70-6

2-(Hydroxyimino)cycloheptan-1-one

Cat. No.: B14434081
CAS No.: 80276-70-6
M. Wt: 141.17 g/mol
InChI Key: QGAXFAQTYWBPBU-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)cycloheptan-1-one is an organic compound with the molecular formula C7H11NO2 It is a cyclic ketone with a hydroxyimino group attached to the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)cycloheptan-1-one typically involves the reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)cycloheptan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cycloheptanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxyimino)cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)cycloheptan-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A simple cyclic ketone without the hydroxyimino group.

    Cyclohexanone oxime: A similar compound with a six-membered ring instead of a seven-membered ring.

    2-(Hydroxyimino)cyclohexan-1-one: A closely related compound with a six-membered ring.

Uniqueness

2-(Hydroxyimino)cycloheptan-1-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules .

Properties

CAS No.

80276-70-6

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-hydroxyiminocycloheptan-1-one

InChI

InChI=1S/C7H11NO2/c9-7-5-3-1-2-4-6(7)8-10/h10H,1-5H2

InChI Key

QGAXFAQTYWBPBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NO)C(=O)CC1

Origin of Product

United States

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